Isothiazolidine-3-carboxylic acid 1,1-dioxide
Overview
Description
Isothiazolidine-3-carboxylic acid 1,1-dioxide (ITCDO) is a cyclic compound. It has a molecular formula of C4H7NO4S and a molecular weight of 165.16 . It has attracted interest in scientific research due to its diverse range of applications.
Molecular Structure Analysis
The molecular structure of Isothiazolidine-3-carboxylic acid 1,1-dioxide is represented by the formula C4H7NO4S . The SMILES string representation is O=C(OC)C(CC1)NS1(=O)=O .Chemical Reactions Analysis
Isothiazolidine-3-carboxylic acid 1,1-dioxide is involved in fast reaction kinetics with 1,2-aminothiols and aldehydes under physiological conditions . This reaction yields a thiazolidine product that remains stable and does not require any catalyst . This type of bioorthogonal reaction offers potential for the coupling of biomolecules in an efficient and biocompatible manner .Physical And Chemical Properties Analysis
Isothiazolidine-3-carboxylic acid 1,1-dioxide is a solid substance . Its molecular weight is 165.17 and its molecular formula is C4H7NO4S .Scientific Research Applications
Application Summary
Isothiazolidine-3-carboxylic acid 1,1-dioxide (ITCDO) is involved in the formation of thiazolidine, a product of the reaction between 1,2-aminothiols and aldehydes . This reaction is interesting because 1,2-aminothiols are naturally present in proteins as N-terminal cysteine . The thiazolidine product remains stable and does not require any catalyst .
Methods of Application
The reaction kinetics between 1,2-aminothiols and aldehydes are fast, and under physiological conditions, this click-type reaction affords a thiazolidine product . This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .
2. Medicinal Chemistry
Application Summary
1,2,3-Benzothiadiazine 1,1-dioxides, which share structural features with ITCDO, have been used in human therapy as diuretic and antihypertensive agents . Drugs containing the structurally related phthalazinone scaffold are applied for the treatment of various diseases ranging from ovarian cancer to diabetes and allergy .
Methods of Application
The synthesis strategies employed to prepare 1,2,3-Benzothiadiazine 1,1-dioxides involve ring closure, alkylation, acylation, reduction, and ring contraction .
Results or Outcomes
The potential therapeutic application of these compounds has been hinted at, but specific results or outcomes are not detailed in the source .
3. Peptide Synthesis
Application Summary
Isothiazolidine-1,1-dioxide-3-carboxylic acid, which is structurally similar to Isothiazolidine-3-carboxylic acid 1,1-dioxide, has been used in the synthesis of peptides . This compound is the sulfonamido analog of pyroglutamic acid .
Results or Outcomes
The synthesis of this compound and its application in peptide synthesis is reported , but specific results or outcomes are not detailed in the source .
4. Bioconjugation Chemistry
Application Summary
Isothiazolidine-3-carboxylic acid 1,1-dioxide (ITCDO) is involved in the formation of thiazolidine, a product of the reaction between 1,2-aminothiols and aldehydes . This reaction is interesting because 1,2-aminothiols are naturally present in proteins as N-terminal cysteine . The thiazolidine product remains stable and does not require any catalyst .
Methods of Application
The reaction kinetics between 1,2-aminothiols and aldehydes are fast, and under physiological conditions, this click-type reaction affords a thiazolidine product . This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .
Safety And Hazards
The compound is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
1,1-dioxo-1,2-thiazolidine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4S/c6-4(7)3-1-2-10(8,9)5-3/h3,5H,1-2H2,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMPIUWDWKULKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)NC1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isothiazolidine-3-carboxylic acid 1,1-dioxide | |
CAS RN |
1146957-01-8 | |
Record name | 1,1-dioxo-1,2-thiazolidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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